The synthesis of Perazine Dimaleate involves several steps, typically starting from phenothiazine derivatives. A common synthetic route includes:
This method highlights the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.
Perazine Dimaleate has a complex molecular structure characterized by its phenothiazine backbone, which features a sulfur atom within a heterocyclic ring. The molecular formula is , and its molar mass is approximately 339.50 g/mol. The structure includes two maleic acid moieties, which are crucial for its pharmacological activity. The presence of the piperazine ring contributes to its ability to interact with neurotransmitter receptors in the brain, particularly dopamine receptors .
The structural formula can be represented as follows:
This indicates that each molecule of Perazine Dimaleate is associated with two molecules of maleic acid.
Perazine Dimaleate can undergo various chemical reactions typical for phenothiazine derivatives, including:
The mechanism can be summarized as follows:
Perazine Dimaleate exhibits several notable physical and chemical properties:
Perazine Dimaleate is primarily used in clinical settings for:
In addition to its therapeutic applications, Perazine Dimaleate is also used in research settings to explore mechanisms of action related to antipsychotic drugs and their effects on neurotransmitter systems .
Perazine dimaleate is the dimaleate salt of perazine, a piperazine-type phenothiazine neuroleptic. The molecular formula is $C{28}H{33}N3O8S$, with a molecular weight of 571.64 g/mol. The structure comprises a phenothiazine core linked to a 3-(4-methylpiperazin-1-yl)propyl side chain, forming the free base ($C{20}H{25}N_3S$), which is stabilized by two maleic acid molecules. The salt form enhances water solubility and crystallinity compared to the free base. Key physicochemical properties include:
Table 1: Physicochemical Properties of Perazine Dimaleate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | $C{28}H{33}N3O8S$ | CAS Registry [8] |
Molecular Weight | 571.64 g/mol | [3] [8] |
CAS Number | 14516-56-4 | [3] [7] |
SMILES Notation | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | [7] |
LogP (Partition Coefficient) | 2.1 (free base) | Estimated chromatographic data [6] |
Perazine synthesis involves sequential alkylation and coupling reactions. The primary route begins with phenothiazine-10-propionitrile, which undergoes acid-catalyzed esterification to form methyl phenothiazinepropionate. This intermediate reacts with 1-methylpiperazine via nucleophilic substitution, yielding an amide derivative. Final reduction using diborane ($B2H6$) produces perazine free base. The dimaleate salt forms by crystallizing perazine with maleic acid in ethanol [4].
Stereochemical aspects are significant:
Perazine dimaleate degrades via hydrolysis, oxidation, and photolysis:
Table 2: Major Degradation Products and Conditions
Pathway | Primary Product | Key Catalysts/Conditions |
---|---|---|
Sulfoxidation | Perazine 5-sulfoxide | CYP1A2, CYP3A4, $H2O2$ |
N-Demethylation | N-desmethylperazine | CYP2C19 |
Photolysis | Phenothiazine-2-carboxylic acid | UV-A light (365 nm) [5] |
Hydrolysis | Perazine free base + maleic acid | pH >8, 60°C [5] |
Thermal stability studies show decomposition above 150°C, forming volatile amines and sulfur oxides [5].
Perazine dimaleate shares core phenothiazine features with chlorpromazine and perphenazine but differs in side chains and receptor binding:
Table 3: Comparison with Key Phenothiazine Derivatives
Property | Perazine | Chlorpromazine | Perphenazine |
---|---|---|---|
Side Chain | 3-(4-Methylpiperazin-1-yl)propyl | Dimethylaminopropyl | 2-Hydroxyethylpiperazine |
Main Metabolic CYP | CYP1A2, CYP3A4 (sulfoxidation) | CYP3A4, CYP2D6 | CYP1A2, CYP2D6 |
Half-life (hours) | 7.5–10 | 30 | 9–12 |
logP (free base) | 2.1 | 2.6 | 2.9 |
Receptor affinity studies confirm perazine’s moderate $D_2$ antagonism (Ki = 18 nM), weaker than perphenazine (Ki = 1.4 nM) but stronger than promazine (Ki = 140 nM). Its low muscarinic affinity (Ki >1,000 nM) minimizes anticholinergic effects versus chlorpromazine (Ki = 25 nM) [9] [4].
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